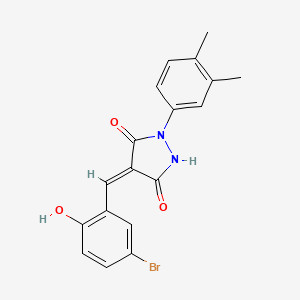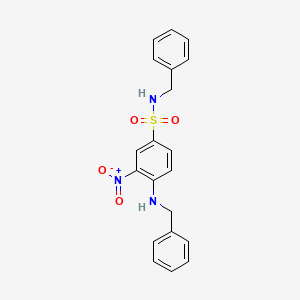
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide, commonly known as NBBS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. NBBS has shown promising results in various scientific research applications due to its unique structural features and mechanism of action.
作用機序
NBBS is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells. CA IX plays a crucial role in the regulation of the pH of cancer cells, which is essential for their survival and growth. By inhibiting the activity of CA IX, NBBS disrupts the pH regulation of cancer cells, leading to their death. Additionally, NBBS has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
NBBS has been found to have several biochemical and physiological effects. Studies have shown that NBBS inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NBBS has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. Furthermore, NBBS has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
NBBS has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Furthermore, NBBS has been found to be stable under a wide range of conditions, making it a suitable candidate for in vitro and in vivo experiments. However, NBBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of NBBS. One potential direction is the development of NBBS-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the mechanism of action of NBBS and its potential targets in cancer cells. Furthermore, the development of more efficient synthesis methods for NBBS and its derivatives could lead to the discovery of new and more potent anticancer agents. Finally, the potential use of NBBS as an antiviral agent warrants further investigation, particularly in the context of HIV treatment.
In conclusion, NBBS is a sulfonamide derivative that has shown promising results in various scientific research applications. Its unique structural features and mechanism of action make it a potential candidate for the development of drugs for the treatment of cancer, inflammatory diseases, and viral infections. Further studies are needed to fully understand the potential of NBBS and its derivatives in the field of medicinal chemistry.
合成法
NBBS can be synthesized by the reaction between 4-nitrobenzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine. The reaction yields NBBS as a white solid, which can be further purified by recrystallization.
科学的研究の応用
NBBS has been extensively studied for its potential in various scientific research applications. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of several cancer cell lines, including breast cancer, colon cancer, and lung cancer. NBBS has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, NBBS has shown potential as an antiviral agent, with studies demonstrating its ability to inhibit the replication of the human immunodeficiency virus (HIV).
特性
IUPAC Name |
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-23(25)20-13-18(28(26,27)22-15-17-9-5-2-6-10-17)11-12-19(20)21-14-16-7-3-1-4-8-16/h1-13,21-22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJMWYXEENTAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5010148.png)
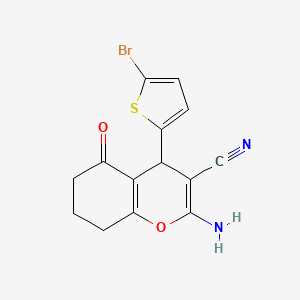
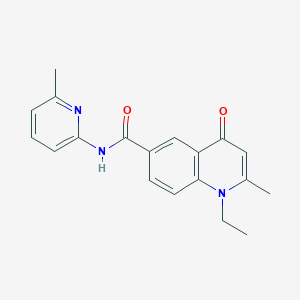
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
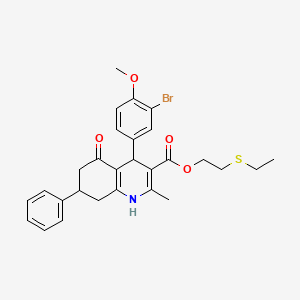
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)
